Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a chemical compound that serves as a key intermediate in the synthesis of various nucleoside analogs and derivatives. These compounds are of significant interest due to their applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The synthesis and manipulation of such ribofuranosides are crucial for the creation of molecules with potential therapeutic benefits.
Methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides, derived from methyl D-ribofuranoside, have been extensively used to construct 2'-C-branched ribonucleosides. An efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside has been demonstrated, which is a versatile precursor for the synthesis of various nucleoside analogs, such as 2'-C-beta-methoxymethyl- and 2'-C-beta-ethoxymethyluridine. These compounds have potential applications in antiviral therapies1.
The acetolysis of certain methylated ribofuranose derivatives can lead to the formation of compounds with the beta-D-ribo- and alpha-D-arabino configurations. These methylated nucleosides have been synthesized starting from tri-O-acetylated ribofuranose derivatives, which are important for the development of new medicinal agents2.
A practical synthetic route towards 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose has been established. This route involves several steps, including ketalization, esterification, reduction, hydrolysis, and acetylation, yielding the desired product in more than 30% overall yield. This synthetic pathway is crucial for the production of deoxygenated sugar derivatives that are important in pharmaceutical research3.
This compound is classified as a carbohydrate derivative, specifically a ribofuranoside. It is synthesized from D-ribose through acetylation and methylation processes. The compound is commonly used as an intermediate in organic synthesis and has been investigated for its potential antiviral properties.
The synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside typically involves two main steps: acetylation and methylation.
In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency and purity of the final product.
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside features a furanose ring structure typical of ribose derivatives. The key aspects of its molecular structure include:
The compound's structural uniqueness allows it to interact effectively with biological membranes and enzymes, making it valuable in biochemical studies .
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside can undergo various chemical reactions:
These reactions are crucial for its application as a synthetic intermediate in more complex organic compounds .
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside has demonstrated efficacy as an antiviral agent.
The compound interacts with viral replication machinery by inhibiting key enzymes involved in viral propagation. This interaction disrupts the viral life cycle and reduces viral load in infected cells.
The compound affects biochemical pathways associated with viral replication. Its mechanism suggests good bioavailability due to its lipophilic nature, facilitating absorption and distribution within biological systems .
Stability studies indicate that Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside should be stored at low temperatures (e.g., -20°C) to maintain its efficacy over time.
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside exhibits several notable physical and chemical properties:
These properties contribute to its utility in laboratory settings and applications in pharmaceutical formulations .
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside has several applications across different scientific fields:
The versatility of this compound underscores its significance in both research and industrial applications .
Protected ribofuranosides serve as indispensable intermediates in synthetic organic chemistry, particularly for constructing nucleosides, nucleotides, and other bioactive molecules. The ribose sugar’s inherent reactivity—due to multiple hydroxyl groups—necessitates selective protection to prevent side reactions and enable precise glycosidic bond formation. Acetyl and benzoyl groups are commonly employed for temporary masking, as they offer stability during synthetic transformations while allowing controlled deprotection under mild conditions. These protected derivatives are pivotal for synthesizing antiviral agents (e.g., remdesivir), antibiotics, and metabolic probes. For instance, 5-deoxy-D-ribofuranose derivatives serve as precursors for nucleoside analogs with therapeutic potential, underscoring the role of protection strategies in accessing structurally complex targets [2] [4].
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (MTA) is a fully acetylated ribose derivative with the molecular formula C₁₂H₁₈O₈ and a molecular weight of 290.27 g/mol [7]. Its structure features acetyl groups (-OC(O)CH₃) at the C2, C3, and C5 positions of the β-D-ribofuranose ring, while the anomeric carbon (C1) is linked to a methyl group via an α-glycosidic bond. This configuration confers stability against nucleophilic attack at C1, making MTA a robust glycosyl donor in nucleoside synthesis. The acetyl groups sterically shield hydroxyl moieties, directing regioselective reactions—critical for constructing artificial nucleotides like cytosine arabinoside, an antileukemic drug [4] [7]. MTA’s crystalline solid state and solubility in organic solvents (e.g., ethyl acetate, chloroform) facilitate its handling in multi-step syntheses.
Table 1: Structural and Physicochemical Properties of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₈O₈ |
Molecular Weight | 290.27 g/mol |
CAS Registry Number | 39679-94-2 |
Anomeric Configuration | α-D-ribofuranoside |
Protecting Groups | Acetyl (-OC(O)CH₃) at C2, C3, C5 |
Key Functional Group | Methyl glycoside at C1 |
Primary Synthetic Role | Glycosyl donor in nucleoside formation |
The synthesis of protected ribofuranosides evolved from early 20th-century carbohydrate chemistry, driven by the demand for nucleoside antibiotics. Initial routes involved direct acetylation of methyl-D-ribofuranoside using acetic anhydride, but suffered from anomeric mixture formation and poor regioselectivity. A breakthrough emerged with the Vorbrüggen glycosylation (1976), which leveraged Lewis acids (e.g., tin(IV) chloride) to activate peracylated ribose donors like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose [5]. This method enabled stereocontrolled N-glycosidic bond formation but required harsh conditions.
Modern industrial protocols prioritize efficiency and scalability. One approach starts with D-ribose methylation, followed by benzoylation to isolate nonacetylated intermediates, and concludes with acetic anhydride-mediated acetylation at low temperatures (−5 to 5°C) to suppress anomerization [5]. Alternative routes employ enzymatic regioselective deacetylation or reductive displacement of sulfonate esters, as demonstrated in the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (56% yield from D-ribose) [2]. Contemporary adaptations use ball milling to eliminate solvents, achieving quantitative conversions and enhanced stereocontrol [4].
Table 2: Evolution of Key Synthetic Strategies for Protected Ribofuranosides
Time Period | Strategy | Key Advance | Limitation |
---|---|---|---|
Pre-1970s | Direct acetylation | Simple reagents (acetic anhydride) | Anomeric mixtures; low yields |
1970s–1990s | Vorbrüggen glycosylation | Stereocontrol via SnCl₄ catalysis | Requires toxic metals |
2000s–Present | Multi-step protection/deprotection | High regioselectivity (e.g., 5-deoxy derivatives) | Solvent-intensive steps |
Recent | Mechanochemical (ball milling) | Solvent-free; quantitative conversions | Limited industrial implementation |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9